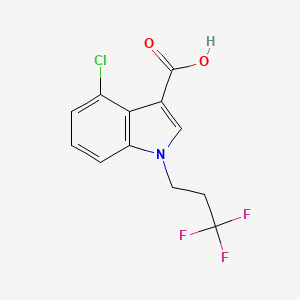

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-1-(3,3,3-trifluoropropyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO2/c13-8-2-1-3-9-10(8)7(11(18)19)6-17(9)5-4-12(14,15)16/h1-3,6H,4-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQIWHGKKYUEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2CCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Key Intermediate Preparation

The synthesis typically begins with 5-chloro-1H-indole-3-carboxylic acid or its derivatives as the core scaffold. The chlorine substituent at the 4-position (or 5-position depending on numbering) is introduced or already present in the starting indole compound.

- Halogenated Indole Core : 5-Chloro-1H-indole-3-carboxylic acid is a common intermediate. It can be prepared or procured commercially and serves as the base structure for further functionalization.

Carboxylic Acid Functionalization and Hydrolysis

After alkylation, the carboxylic acid group at the 3-position of the indole ring may be introduced or modified through hydrolysis or esterification steps.

Hydrolysis of Esters : Intermediates such as esters (e.g., methyl or ethyl esters of indole-3-carboxylic acid) are hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide or lithium hydroxide in methanol or ethanol) to yield the free carboxylic acid.

Deprotection Steps : If protecting groups are used on the carboxyl function or other moieties, they are removed under mild basic or acidic conditions to afford the final acid form.

Purification and Isolation

Chromatographic Techniques : The crude product is typically purified by silica gel chromatography using gradients of ethyl acetate and heptane or dichloromethane/methanol mixtures to isolate the target compound in high purity.

Crystallization : The purified compound may be crystallized from solvents such as acetone and isoether to obtain a white powder suitable for further use or characterization.

Summary of a Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | 5-Chloro-1H-indole-3-carboxylic acid | Halogenated indole acid core |

| 2 | N-Alkylation | 3,3,3-Trifluoropropyl bromide, base (LDA or K2CO3), DMF or THF, 0 °C to reflux | N-(3,3,3-Trifluoropropyl) indole derivative |

| 3 | Ester hydrolysis | NaOH or LiOH in aqueous methanol or ethanol | Free carboxylic acid |

| 4 | Purification | Silica gel chromatography, crystallization | Pure 4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid |

Research Findings and Optimization Notes

Base Selection : Lithium diisopropylamide (LDA) is effective for deprotonation and alkylation but requires low temperature control to prevent side reactions.

Solvent Effects : Polar aprotic solvents such as DMF and THF facilitate nucleophilic substitution and improve yields.

Reaction Temperature : Maintaining temperatures between 0 °C and reflux optimizes the balance between reaction rate and selectivity.

Purification Strategy : Gradient elution in chromatography and crystallization protocols are critical for isolating the target compound free from positional isomers or side products.

Additional Considerations

The use of protecting groups on sensitive functional groups may be necessary depending on the specific synthetic route and intermediates employed.

The reaction conditions and reagents may be fine-tuned to improve yield, purity, and scalability for industrial or research applications.

Safety precautions are essential when handling fluorinated alkyl halides and strong bases due to their reactive nature.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The chloro and trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Research indicates that compounds with indole structures exhibit anticancer properties. Studies have shown that derivatives of indole can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression.

- A specific study demonstrated that 4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .

-

Antimicrobial Properties

- The compound has been evaluated for its antibacterial and antifungal activities. In vitro tests revealed that it shows significant inhibition against Gram-positive and Gram-negative bacteria.

- A notable case study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antimicrobial agent .

-

Neurological Applications

- Indole derivatives have been implicated in neuroprotective effects. Preliminary studies suggest that 4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid may protect neuronal cells from oxidative stress and apoptosis.

- This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives with Varied Substituents

4-Chloro-1-((Tetrahydrofuran-2-yl)methyl)-1H-indole (CAS: 1770303-10-0)

- Molecular Formula: C₁₃H₁₄ClNO

- Molecular Weight : 235.72 g/mol .

- Key Differences :

- Replaces the trifluoropropyl group with a tetrahydrofuran-2-ylmethyl substituent.

- Lacks the carboxylic acid at position 3.

- Implications: The absence of the carboxylic acid reduces polarity, likely decreasing solubility in aqueous environments.

4-Chloro-1-((Tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxylic Acid (CAS: 1941175-92-3)

- Molecular Formula: C₁₄H₁₄ClNO₃

- Molecular Weight : 279.73 g/mol .

- Key Differences :

- Retains the carboxylic acid at position 3 but uses the same tetrahydrofuran-derived substituent as above.

- However, the tetrahydrofuran group may impart different steric and electronic effects compared to the trifluoropropyl chain.

Pyrazole Analogs

4-Chloro-1-(3,3,3-Trifluoropropyl)-1H-Pyrazole-3-Carboxylic Acid

Fluoro-Substituted Indole Carboxylic Acids

6-Fluoro-1H-Indole-3-Carboxylic Acid (CAS: 23077-43-2)

- Molecular Formula: C₉H₆FNO₂

- Molecular Weight : 179.15 g/mol .

- Key Differences :

- Substitutes chlorine at position 4 with fluorine at position 4.

- Lacks the trifluoropropyl group.

- Implications: Fluorine’s smaller size and higher electronegativity may alter electronic effects on the indole ring.

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9)

- Molecular Formula: C₁₀H₈ClNO₂

- Molecular Weight : 209.63 g/mol .

- Key Differences :

- Chlorine at position 7 (vs. 4 in the target compound).

- Carboxylic acid at position 2 (vs. 3).

- Methyl group at position 3.

- Implications: The position of chlorine and carboxylic acid significantly affects electronic distribution and hydrogen-bonding capabilities.

Trifluoropropyl-Containing Non-Indole Compounds

Siloxanes with 3,3,3-Trifluoropropyl Groups (CAS: 180513-27-3)

- Key Features :

- Implications : While structurally distinct, these compounds highlight the role of trifluoropropyl groups in enhancing chemical stability and hydrophobicity , properties that may similarly benefit the target indole derivative in drug design.

Biological Activity

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and plant biology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid typically involves several steps of organic reactions including halogenation and carboxylation processes. The detailed synthetic route can be derived from established methodologies for indole derivatives, which often include the use of trifluoropropyl groups to enhance biological activity.

Pharmacological Effects

Research has indicated that indole derivatives can exhibit a range of pharmacological effects. For instance:

- Angiotensin II Receptor Antagonism : Novel derivatives of indole-3-carboxylic acid have shown significant affinity for the angiotensin II receptor subtype 1 (AT1), comparable to known antihypertensive drugs like losartan. In studies involving spontaneously hypertensive rats, these compounds demonstrated a maximum blood pressure reduction of 48 mm Hg upon oral administration at a dosage of 10 mg/kg .

- Neuroprotective Properties : Some indole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The presence of halogen substitutions appears to enhance these protective properties .

Plant Growth Regulation

Indole derivatives are also known for their role as plant growth regulators. Specifically:

- Root Formation Promotion : The compound has been noted to promote root formation in various plant species. For example, esters derived from 4-Chloroindole-3-acetic acid were shown to significantly enhance adventitious root formation in cuttings of Serissa japonica .

Case Study 1: Antihypertensive Effects

A study published in 2023 evaluated the antihypertensive effects of novel indole derivatives, including those similar to 4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid. The results indicated that these compounds effectively reduced blood pressure in hypertensive models, suggesting their potential use in treating hypertension .

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of halogenated indoles. The findings revealed that certain derivatives could mitigate neuronal damage in vitro and in vivo models of neurodegeneration, highlighting the therapeutic potential of such compounds in neurological disorders .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is often employed:

Indole Core Functionalization : Introduce the 3,3,3-trifluoropropyl group at the 1-position via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .

Carboxylic Acid Formation : Oxidize the 3-position methyl or aldehyde group using KMnO₄ or CrO₃ under acidic conditions. Monitor reaction progress via TLC to avoid over-oxidation .

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for substitution) and inert atmospheres to prevent hydrolysis of the trifluoropropyl group .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns. The 3,3,3-trifluoropropyl group shows distinct splitting in ¹H NMR (δ 2.5–3.5 ppm, triplet for -CF₃ coupling) and ¹⁹F NMR (δ -60 to -70 ppm) .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How does the solubility profile of this compound impact its utility in biological assays?

- Methodological Answer : The trifluoropropyl group enhances lipophilicity, reducing aqueous solubility. For in vitro studies:

- Use DMSO as a primary solvent (stock solutions ≤10 mM).

- Dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity.

- For crystallization trials, mix polar (ethanol) and nonpolar (toluene) solvents to achieve supersaturation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization of the indole core?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density. The 4-chloro group deactivates the 5- and 7-positions, directing electrophiles to the 6-position .

- Use Molecular Electrostatic Potential (MEP) surfaces to identify nucleophilic/electrophilic sites. The trifluoropropyl group induces steric hindrance, favoring reactions at the 2-position over the 1-position .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for derivatives?

- Methodological Answer :

- Dynamic Effects : Rotamers in the trifluoropropyl group may split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temps (e.g., 50°C in DMSO-d₆) .

- Tautomerism : For carboxylate forms, employ pH-dependent UV-Vis spectroscopy (pH 7.4 vs. 2.0) to confirm dominant species .

- X-ray Crystallography : Resolve ambiguous NOESY correlations by determining crystal structures (e.g., monoclinic P2₁/c space group common for indole derivatives) .

Q. How do steric and electronic effects of the 3,3,3-trifluoropropyl group influence catalytic reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky CF₃ group slows Buchwald-Hartwig amination at the 1-position. Use bulky ligands (e.g., XPhos) to mitigate steric hindrance .

- Electronic Effects : The electron-withdrawing CF₃ group activates the indole ring for SNAr reactions. Optimize with K₂CO₃ in DMF at 120°C for nitro group displacement .

Q. What in silico approaches are effective for predicting metabolic stability of this compound?

- Methodological Answer :

- CYP450 Metabolism Prediction : Use SwissADME or Schrodinger’s QikProp to identify oxidation sites (e.g., indole C-5 position).

- Hydrolysis Susceptibility : Simulate esterase-mediated cleavage of methyl/ethyl esters (if present) using molecular docking (AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.